molecular formula C20H19N3O3S2 B3407011 Benzyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 476466-05-4

Benzyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B3407011
CAS No.: 476466-05-4
M. Wt: 413.5 g/mol
InChI Key: WVFAUBDIDQLHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound featuring a thiadiazole ring, which is known for its diverse biological activities. This compound is of interest in various fields such as medicinal chemistry and materials science due to its potential pharmacological properties and unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with a carboxylic acid derivative under acidic conditions to form the 1,3,4-thiadiazole core.

    Amidation: The thiadiazole intermediate is then reacted with 3-phenylpropanoic acid to introduce the phenylpropanamido group.

    Thioester Formation: Finally, the compound is esterified with benzyl 2-chloroacetate to yield the target molecule.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The thiadiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The benzyl ester group can be substituted with other nucleophiles under basic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various benzyl ester derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The thiadiazole ring can act as a ligand in metal-catalyzed reactions.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Antimicrobial Agents: Thiadiazole derivatives are known for their antimicrobial properties.

    Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.

Industry:

    Materials Science: Used in the synthesis of polymers and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Benzyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

  • Benzyl 2-((5-(2-phenylethylamino)-1,3,4-thiadiazol-2-yl)thio)acetate
  • Benzyl 2-((5-(4-phenylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Comparison:

  • Structural Differences: Variations in the length and nature of the substituent on the thiadiazole ring.
  • Biological Activity: Differences in antimicrobial and anti-inflammatory activities due to structural variations.
  • Chemical Reactivity: Different reactivity profiles in oxidation, reduction, and substitution reactions.

Benzyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate stands out due to its specific structural features that confer unique biological and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

benzyl 2-[[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c24-17(12-11-15-7-3-1-4-8-15)21-19-22-23-20(28-19)27-14-18(25)26-13-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFAUBDIDQLHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Reactant of Route 2
Reactant of Route 2
Benzyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Reactant of Route 3
Benzyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Reactant of Route 4
Reactant of Route 4
Benzyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Reactant of Route 5
Reactant of Route 5
Benzyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Reactant of Route 6
Reactant of Route 6
Benzyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.